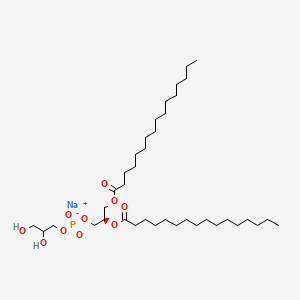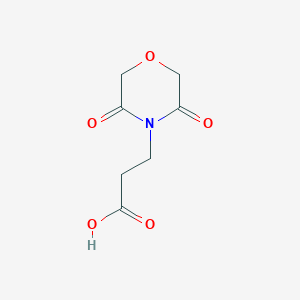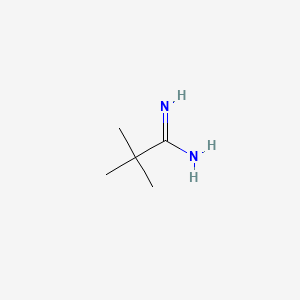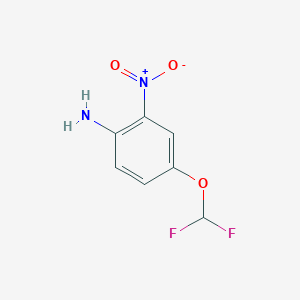
4-(Difluoromethoxy)-2-nitroaniline
Übersicht
Beschreibung
4-(Difluoromethoxy)-2-nitroaniline is an organic compound with the molecular formula C7H6F2N2O3 It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2-nitroaniline typically involves the introduction of the difluoromethoxy group and the nitro group onto an aniline precursor. One common method is the nitration of 4-(Difluoromethoxy)aniline. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available aniline derivatives. The process includes steps such as diazotization, followed by nucleophilic substitution to introduce the difluoromethoxy group, and subsequent nitration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 4-(Difluoromethoxy)-2-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-2-nitroaniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-2-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the nitro group may contribute to its reactivity and overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethoxy)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroaniline: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
4-(Trifluoromethoxy)-2-nitroaniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and biological activity.
Uniqueness
4-(Difluoromethoxy)-2-nitroaniline is unique due to the combination of the difluoromethoxy and nitro groups on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective biological interactions, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRVMXFZUVYVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B3025238.png)
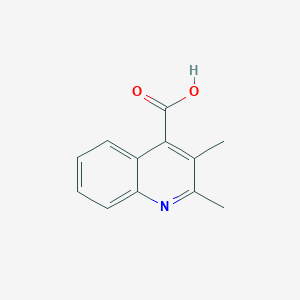
![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3025241.png)
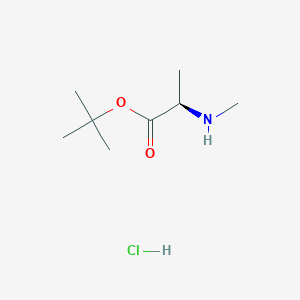
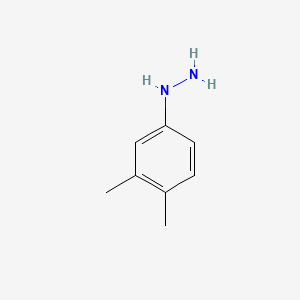
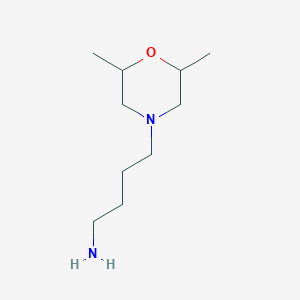
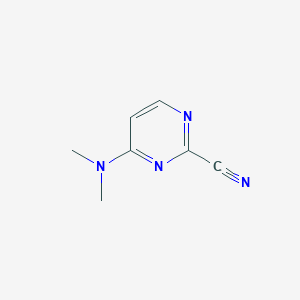
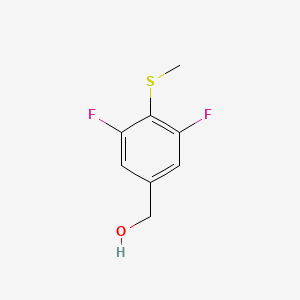
![6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3025253.png)
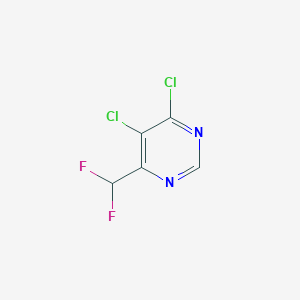
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3025256.png)
